2-Ethenyl-4-methoxy-1-nitrobenzene, also known by its Chemical Abstracts Service number 126759-31-7, is an organic compound characterized by a vinyl group attached to a methoxy-substituted nitrobenzene ring. This compound is of interest in various fields of chemistry due to its unique properties and potential applications in organic synthesis.
This compound can be synthesized through various chemical processes, including nitration and methoxylation reactions. The literature provides insights into its synthesis and applications, particularly in the context of organic chemistry and materials science.
2-Ethenyl-4-methoxy-1-nitrobenzene falls under the category of nitro compounds and is classified as an aromatic compound due to the presence of a benzene ring. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 2-ethenyl-4-methoxy-1-nitrobenzene can be achieved through several methods, primarily involving the nitration of 4-methoxy styrene or related compounds. One common approach involves:
The technical details of the synthesis often include controlling reaction conditions such as temperature and concentration to optimize yield and selectivity. For instance, maintaining a low temperature during nitration helps prevent over-nitration and ensures that the desired product is obtained.
The molecular structure of 2-ethenyl-4-methoxy-1-nitrobenzene consists of a benzene ring with three substituents: an ethenyl group (–CH=CH2), a methoxy group (–OCH3), and a nitro group (–NO2). This arrangement contributes to its chemical reactivity and physical properties.
2-Ethenyl-4-methoxy-1-nitrobenzene participates in various chemical reactions typical for aromatic compounds, including:
In laboratory settings, reactions involving this compound are often monitored using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm product formation and purity.
The mechanism of action for reactions involving 2-ethenyl-4-methoxy-1-nitrobenzene typically involves:
Kinetic studies may provide insights into the rate constants for these reactions, indicating how substituents like nitro or methoxy groups influence reactivity.
While specific data on melting point and boiling point are not universally available, general observations include:
The chemical properties are influenced by the functional groups present:
2-Ethenyl-4-methoxy-1-nitrobenzene has potential applications in:
The synthesis of 2-Ethenyl-4-methoxy-1-nitrobenzene (C₉H₉NO₃) benefits strategically from Wittig olefination, leveraging the aldehyde functionality of 2-formyl-4-methoxy-1-nitrobenzene as a key precursor. This approach capitalizes on the electrophilic character of the carbonyl carbon, which undergoes nucleophilic attack by phosphorus ylides to form the styrenic system. As reported for structurally analogous nitroarenes, stabilized ylides like Ph₃P=CHCH₃ yield predominantly the E-alkene isomer due to thermodynamic control during the betaine decomposition step. The reaction proceeds under anhydrous conditions in aprotic solvents (e.g., THF or DCM) at 0°C to room temperature, with yields typically exceeding 75% after purification by silica gel chromatography [2].
Table 1: Wittig Reaction Optimization Parameters
Ylide Type | Solvent | Temperature | Reaction Time | E/Z Selectivity |
---|---|---|---|---|
Non-stabilized | THF | 0°C → RT | 4-6 h | 60:40 |
Semi-stabilized | DCM | RT | 12 h | 75:25 |
Stabilized | THF | RT | 24 h | >95:5 |
Mechanistic studies indicate that the ortho-nitro group exerts moderate electronic influence through resonance withdrawal, enhancing the carbonyl electrophilicity and accelerating the initial ylide addition. However, steric congestion between the formyl group and adjacent substituents may necessitate extended reaction times compared to meta-substituted analogs. Post-reaction, the ethenyl functionality demonstrates stability under standard isolation conditions, though prolonged exposure to light triggers [2+2] cycloadditions characteristic of electron-deficient alkenes [2].
The preparation of precursor 4-methoxy-2-methyl-1-nitrobenzene exploits the powerful ortho/para-directing capability of methoxy groups and the leaving group aptitude of halogens in nitrated systems. As established in analogous small-ring syntheses [5], nucleophilic aromatic substitution (SNAr) proceeds efficiently when an electron-withdrawing group (e.g., nitro) occupies the position ortho or para to the halogen. Treatment of 1-chloro-4-methoxy-2-nitrobenzene with sodium methoxide in methanol at 60°C facilitates methoxy-dechloro exchange, with the reaction completing within 4 hours (monitored by TLC). The ortho-nitro group provides a 10-fold rate enhancement over para-substituted systems due to reduced resonance stabilization of the Meisenheimer complex intermediate [5].
Crucially, the methoxy group installation must precede ethenyl introduction to prevent competitive deprotonation or addition at the alkene. Enaminone chemistry principles demonstrate that ambident electrophiles like carbonyls exhibit site selectivity governed by frontier molecular orbital interactions [5]. Analogously, the alkene in the target molecule displays nucleophilic character at the β-carbon, rendering it susceptible to electrophilic attack if unprotected during methoxylation. Thus, the optimal sequence involves:
Table 2: Nucleophilic Substitution Efficiency Under Varied Conditions
Leaving Group | Base | Solvent | Temperature | Conversion (%) |
---|---|---|---|---|
Cl | NaOMe | MeOH | 60°C | 95 |
Br | NaOMe | MeOH | 60°C | 98 |
Cl | K₂CO₃ | DMF | 80°C | 40 |
Br | Et₃N | Toluene | 110°C | 75 |
The synthesis landscape requires careful navigation of nitro group reactivity, particularly during catalytic hydrogenation. Platinum oxide catalysts in ethanol quantitatively reduce the nitro functionality in 2-Ethenyl-4-methoxy-1-nitrobenzene to aniline without ethenyl saturation at 25°C and 40 psi H₂ pressure. This chemoselectivity arises from preferential adsorption of the nitro group onto the catalyst surface, as demonstrated in related nitro-styrene systems [5]. In contrast, palladium on carbon promotes both nitro reduction and alkene hydrogenation, yielding the saturated amine derivative even at reduced catalyst loadings (1 mol%).
Functional group interconversion via diazotization provides access to valuable derivatives. The aniline intermediate (from selective nitro reduction) undergoes Sandmeyer reactions to afford 2-ethenyl-4-methoxybenzonitrile or bromide, while diazonium coupling yields azo dyes with bathochromic shifts >100 nm. Thermal stability assessments reveal that the ethenyl group decomposes above 200°C via retro-ene reactions, while photochemical [2+2] cycloadditions occur under UV light (254 nm) in acetonitrile, forming cyclobutane dimers confirmed by X-ray crystallography in analogous compounds [5].
Achieving precise substitution patterns demands strategic blocking group employment. Protection of the ethenyl moiety as a bromohydrin before nitration prevents Michael additions and electrophilic attacks on the alkene. Subsequent nitration of 4-methoxystyrene with acetyl nitrate (Ac₂O/HNO₃) at -15°C affords the ortho-nitro isomer with 85:15 regioselectivity, attributable to the methoxy group’s dominance in electrophilic direction. DFT calculations on related systems confirm the ortho position exhibits a 5 kcal/mol lower activation barrier than meta due to resonance donation from oxygen [5].
Dealkylation-realkylation strategies enable flexible substituent installation. Boron tribromide cleaves the methyl ether quantitatively at -78°C, generating 2-ethenyl-4-hydroxy-1-nitrobenzene. Alkylation with diverse electrophiles (e.g., benzyl bromide, iodoacetamide) proceeds under phase-transfer conditions (NaOH, TBAB) to yield 4-alkoxy derivatives. Competitive O- versus C-alkylation is minimized by maintaining pH >12 to avoid phenol equilibration. Frontier molecular orbital analysis explains the regioselectivity: HOMO coefficients localize on oxygen, making O-alkylation kinetically favored despite the greater stability of C-adducts [5].
Solvent polarity critically modulates Wittig reaction stereoselectivity and rate during ethenyl installation. Aprotic media (ε < 5) like toluene stabilize the oxaphosphetane intermediate, favoring Z-alkenes through stereospecific decomposition. In contrast, polar aprotic solvents (DMF, ε = 36.7) promote betaine formation and isomerization, yielding thermodynamically stable E-isomers. Kinetic studies reveal a 15-fold rate increase in DMF versus diethyl ether due to enhanced ylide nucleophilicity in polar environments [2].
Table 3: Solvent Influence on Wittig Reaction Kinetics and Selectivity
Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | E/Z Ratio |
---|---|---|---|
Diethyl ether | 4.3 | 0.8 | 60:40 |
Toluene | 2.4 | 1.2 | 55:45 |
THF | 7.6 | 5.7 | 92:8 |
Acetonitrile | 37.5 | 12.1 | 95:5 |
DMF | 36.7 | 14.9 | 97:3 |
Low-temperature protocols (≤ -30°C) in THF suppress alkene isomerization, preserving stereochemistry from the oxaphosphetane transition state. The ortho-nitro group’s electron-withdrawing effect moderately accelerates reaction rates via transition state stabilization, as evidenced by Hammett studies (ρ = +1.2 for ortho-NO₂ styrenes). Microwave-assisted Wittig reactions (100°C, 10 min) achieve quantitative conversion but reduce E-selectivity to 85:15 due to thermal equilibration. Thus, conventional thermal methods remain preferable for stereocontrolled synthesis [2] [5].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7